3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]pyridazine
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and piperazine rings. The methoxybenzenesulfonyl group could then be introduced through a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The pyrazole and piperazine rings are likely to adopt a planar conformation due to the presence of conjugated pi electrons. The methoxybenzenesulfonyl group could introduce some steric hindrance, which might influence the overall conformation of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions. The piperazine ring can act as a bidentate ligand, binding to metal ions through its nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group could increase its solubility in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces present .Scientific Research Applications
Therapeutic Applications
Pyrazole and its derivatives, including those combined with pyridazine and pyrazine rings, have been investigated for a broad range of medicinal properties. These compounds exhibit significant pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects, among others. For instance, pyrazole derivatives have shown promise as kinase inhibitors, with applications in cancer treatment due to their ability to inhibit cell proliferation. Similarly, compounds with a pyrazine moiety have been explored for their antiproliferative, anti-infective, and cardiovascular effects, further highlighting the versatility of these heterocyclic compounds in drug development (Carmona-Martínez et al., 2018)[https://consensus.app/papers/pteridine-derivatives-comprehensive-review-carmonamartínez/a27fac6845af5c439ae2f75cdaccbbda/?utm_source=chatgpt].
Synthetic Applications
In addition to their therapeutic potential, compounds based on pyrazole, pyridazine, and pyrazine have been utilized in organic synthesis and catalysis. These heterocyclic structures serve as building blocks for the synthesis of complex molecules and have applications in creating ligands for catalysis, illustrating their importance in both medicinal chemistry and materials science (Moustafa et al., 2017)[https://consensus.app/papers/tales-unexpected-synthesis-polyfunctional-moustafa/1f3f110a9c6e55da8030f72f0d133a85/?utm_source=chatgpt]. For example, pyrazine derivatives have been reviewed for their role in forming metal complexes that exhibit spin crossover properties, which are of interest for creating materials with switchable magnetic properties (Olguín & Brooker, 2011)[https://consensus.app/papers/spin-crossover-ironii-complexes-selected-olguín/f53dbf29229f58419d3d1cac069ac624/?utm_source=chatgpt].
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s designed as a drug, it could interact with biological targets such as enzymes or receptors. The piperazine ring is a common feature in many drugs and is known to interact with a variety of biological targets .
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety measures. The specific hazards associated with this compound would depend on its physical and chemical properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S/c1-15-14-16(2)26(23-15)20-9-8-19(21-22-20)24-10-12-25(13-11-24)30(27,28)18-6-4-17(29-3)5-7-18/h4-9,14H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQHTYJJKJBWDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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